molecular formula C12H10N2O B3250585 2-[(Furan-2-ylmethyl)amino]benzonitrile CAS No. 204078-98-8

2-[(Furan-2-ylmethyl)amino]benzonitrile

Cat. No. B3250585
M. Wt: 198.22 g/mol
InChI Key: KUDSLEWSBLTGCG-UHFFFAOYSA-N
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Description

“2-[(Furan-2-ylmethyl)amino]benzonitrile” is a chemical compound with the CAS Number: 204078-98-8 . It has a molecular weight of 198.22 and its IUPAC name is 2-[(2-furylmethyl)amino]benzonitrile .


Synthesis Analysis

The synthesis of compounds similar to “2-[(Furan-2-ylmethyl)amino]benzonitrile” has been achieved using 2-furoic acid, furfurylamine, and furfuryl alcohol . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents: DMT/NMM/TsO− or EDC .


Molecular Structure Analysis

The molecular formula of “2-[(Furan-2-ylmethyl)amino]benzonitrile” is C12H10N2O . The InChI Code is 1S/C12H10N2O/c13-8-10-4-1-2-6-12(10)14-9-11-5-3-7-15-11/h1-7,14H,9H2 .


Physical And Chemical Properties Analysis

“2-[(Furan-2-ylmethyl)amino]benzonitrile” is a powder . It is stored at room temperature .

Scientific Research Applications

Synthesis and Chemistry

  • Efficient Synthesis Applications : The synthesis of 1-Amino-2-naphthalenecarboxylic Acid Derivatives via a sequential Michael Addition/Enolate-Nitrile Coupling Route has been achieved, demonstrating a method for preparing 9-amino analogues of arylnaphthofuranone lignan derivatives from 2-(arylmethyl)benzonitriles and furan-2(5H)-one (Kobayashi et al., 1997).
  • Regioselective Condensation : A study on the regioselective condensation of Alkylidenephosphoranes with bifunctionalized compounds to synthesize fused O- and N-Heterocycles has shown new approaches for the formation of fused furans from 2-[(benzylidene)amino]-benzonitrile (Abdou et al., 2005).

Material Science and Corrosion Inhibition

  • Corrosion Inhibition in Steel : Amino acid compounds, such as 1-(1 H -benzo[ d ]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine, have been synthesized and studied as inhibitors for steel corrosion in acidic solutions. Their adsorption on steel surfaces follows Langmuir adsorption isotherm (Yadav et al., 2015).

Pharmacology and Drug Design

  • Synthesis of Antimicrobial Agents : The conversion of chlorosalicylaldehyde into oxime and subsequently into 5-chloro-2-hydroxy-benzonitrile 1 has been a key step in synthesizing compounds for antibacterial and antifungal activity. This process demonstrates the potential of furan-2-ylmethyl compounds in drug design (Kumar et al., 2022).

properties

IUPAC Name

2-(furan-2-ylmethylamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N2O/c13-8-10-4-1-2-6-12(10)14-9-11-5-3-7-15-11/h1-7,14H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUDSLEWSBLTGCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Furan-2-ylmethyl)amino]benzonitrile

Synthesis routes and methods I

Procedure details

According to a similar manner to that in Reference Example 12, the title compound was synthesized from 2-fluorobenzonitrile and 2-(aminomethyl)furan.
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Z Huang, Z Lin, J Mai, S Lv, F Xie, Y Yuan, W Zhang… - …, 2022 - thieme-connect.com
A convenient and practical pathway to 2-cyano and 2-ester anilines is described via efficient and selective copper(II)-catalyzed reductive amination via hydrosilylation process. Both 2-…
Number of citations: 1 www.thieme-connect.com

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